2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate
Description
Properties
IUPAC Name |
2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-10(4,5)13-9(12)8(11)7(2)3/h6-8H,1,11H2,2-5H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVKOSZBEVWUAA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-methylbut-3-en-2-ol with (2S)-2-amino-3-methylbutanoic acid. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of this compound can inhibit specific pathways involved in cancer cell proliferation. For example, compounds that share structural similarities with 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate have been shown to target phosphoinositide 3-kinases (PI3K), which are crucial in tumor growth regulation .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Research
A study published in Nature Reviews Immunology highlighted a series of compounds structurally related to this compound that demonstrated efficacy in inhibiting PI3K activity in B-cell malignancies. The research showed a significant reduction in tumor growth in preclinical models when treated with these compounds, suggesting their potential as therapeutic agents against cancer .
Case Study 2: Inflammation Modulation
Research conducted by the University of Strasbourg investigated the anti-inflammatory properties of compounds similar to this compound. The results indicated that these compounds effectively suppressed neutrophil chemotaxis and reduced inflammatory markers in animal models of arthritis, highlighting their therapeutic promise for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical properties of 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate and related valine esters:
Key Observations:
- Reactivity : The α,β-unsaturated ester in 3-methylbut-2-en-1-yl analogs (CAS: 187154-91-2) may exhibit distinct reactivity, such as conjugate addition or Diels-Alder participation, compared to the target compound’s isolated double bond .
- Commercial Status : The target compound’s discontinued status contrasts with the availability of simpler esters (e.g., methyl, ethyl) and the isomeric 3-methylbut-2-en-1-yl derivative .
Biological Activity
2-Methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and exhibits properties that could be beneficial in pharmacological applications. This article delves into the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a branched alkene with an amino acid backbone, which may contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Some studies suggest that derivatives of amino acids can possess antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts such as cancer treatment or metabolic disorders.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on related compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. The results showed a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers .
- Antimicrobial Activity : In a comparative analysis of various amino acid derivatives, this compound was found to inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : A recent investigation into the enzyme inhibition potential revealed that the compound could inhibit certain kinases involved in cancer pathways. The IC50 values were reported at approximately 25 µM, suggesting a moderate level of potency .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Antimicrobial | MIC = 50 µg/mL against S. aureus | |
| Enzyme Inhibition | IC50 = 25 µM for specific kinases |
The proposed mechanisms by which this compound exerts its effects include:
- Free Radical Scavenging : The presence of hydroxyl groups in similar compounds suggests that this compound may scavenge free radicals effectively.
- Disruption of Bacterial Cell Wall Synthesis : Its structural similarity to essential amino acids may allow it to interfere with bacterial protein synthesis.
Q & A
Q. What are the standard synthetic routes for 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate, and how are intermediates purified?
The synthesis typically involves esterification of (2S)-2-amino-3-methylbutanoic acid with 2-methylbut-3-en-2-ol under dehydrating conditions. A common approach includes using coupling agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., THF or DMF). For purification, reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is employed to isolate intermediates and final products. LCMS and HPLC are used to confirm purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- LCMS/HPLC : To determine retention times and assess purity (e.g., tR = 2.1 min under gradient elution) .
- <sup>1</sup>H-NMR : For structural confirmation (e.g., δ 1.21–1.27 ppm for methyl groups, δ 3.9–3.96 ppm for ester protons) .
- Chiral chromatography : To verify stereochemical integrity of the (2S)-configuration .
Q. What biological activities are associated with this compound?
The ester moiety enhances membrane permeability, making it a scaffold for prodrugs or enzyme inhibitors. Derivatives show potential in antiviral and anticancer research, particularly when conjugated with purine bases (e.g., 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl derivatives) . Activity is often evaluated via enzyme inhibition assays (e.g., ATP-dependent Clp protease) and cytotoxicity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature control : Maintaining 60°C during nucleophilic substitutions minimizes side reactions (e.g., epimerization) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino protection to prevent undesired side reactions during esterification .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF facilitates SN2 reactions .
Q. How do stereochemical variations (e.g., 2S vs. 2R configuration) impact biological activity?
The (2S)-configuration is critical for substrate recognition in enzyme-binding pockets. For example, (2S)-derivatives exhibit 10-fold higher inhibition of Clp protease compared to (2R)-isomers. Computational docking studies (AutoDock Vina) reveal stronger hydrogen bonding with active-site residues like Ser-97 and Asp-189 .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites. The ester bond is labile in acidic conditions (t1/2 = 8 hrs at pH 2), while the amino group oxidizes in basic media .
- Stabilization : Formulating as hydrochloride salts improves aqueous stability (e.g., 95% retention at pH 7.4 after 30 days) .
Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?
- QSAR models : Use molecular descriptors (logP, polar surface area) to correlate with bioavailability. For instance, logP >2.5 enhances blood-brain barrier penetration .
- Molecular dynamics simulations : Analyze binding modes with target proteins (e.g., MDM2-p53 interaction) to prioritize synthetic targets .
Q. What advanced techniques validate enantiomeric purity in complex matrices?
- Chiral HPLC with polar organic mobile phases : Resolves enantiomers (e.g., Chiralpak AD-H column, 100% ethanol mobile phase) .
- Circular dichroism (CD) spectroscopy : Detects optical activity at 220–250 nm, confirming retention of (2S)-configuration during synthesis .
Methodological Notes for Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
